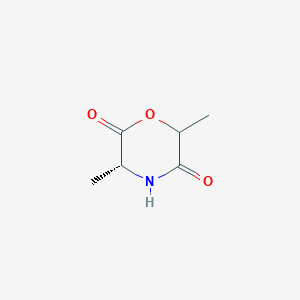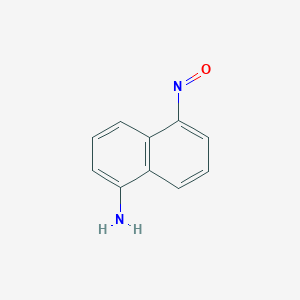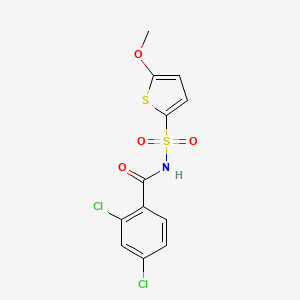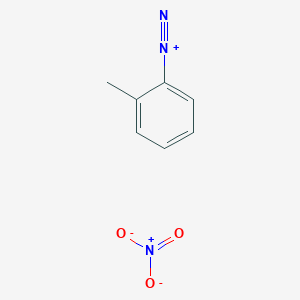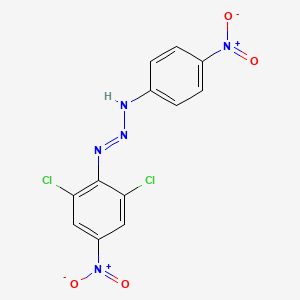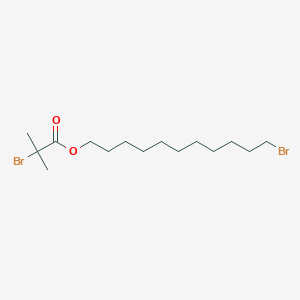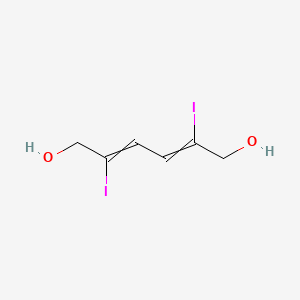
2,5-Diiodohexa-2,4-diene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diiodohexa-2,4-diene-1,6-diol is an organic compound with the molecular formula C6H8I2O2 It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a hexadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodohexa-2,4-diene-1,6-diol typically involves the iodination of hexa-2,4-diene-1,6-diol. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms at the 2 and 5 positions of the diene. Common reagents used in this process include iodine (I2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diiodohexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexa-2,4-diene-1,6-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Diiodohexa-2,4-diene-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diiodohexa-2,4-diene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and hydroxyl groups allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Hexadiyne-1,6-diol: Similar structure but with triple bonds instead of double bonds.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Contains methoxy groups and a cyclic structure.
2,5-Diamino-2,5-cyclohexadiene-1,4-dione: Contains amino groups and a cyclic structure.
Uniqueness
2,5-Diiodohexa-2,4-diene-1,6-diol is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and potential biological activity. The combination of double bonds and hydroxyl groups also contributes to its versatility in various chemical reactions and applications .
Propiedades
Número CAS |
179766-56-4 |
|---|---|
Fórmula molecular |
C6H8I2O2 |
Peso molecular |
365.94 g/mol |
Nombre IUPAC |
2,5-diiodohexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H8I2O2/c7-5(3-9)1-2-6(8)4-10/h1-2,9-10H,3-4H2 |
Clave InChI |
LKGMWLMVSOXTJL-UHFFFAOYSA-N |
SMILES canónico |
C(C(=CC=C(CO)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


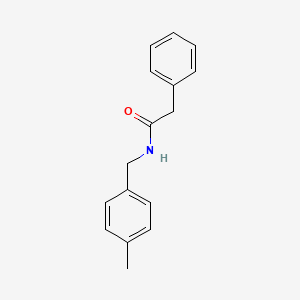
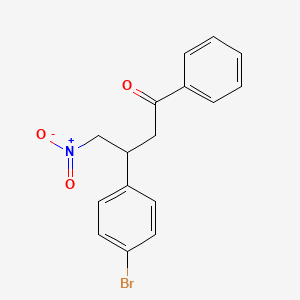
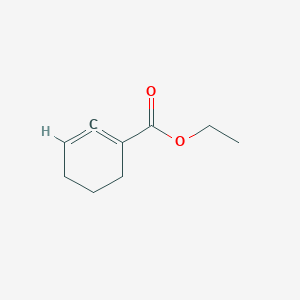
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
